

Physical properties of 3-(Benzylxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Benzylxy)pyrrolidine

Cat. No.: B2980856

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-(Benzylxy)pyrrolidine** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

3-(Benzylxy)pyrrolidine hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and asymmetric synthesis.^[1] As a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, its structure is a common motif in a wide array of biologically active molecules and pharmaceuticals. The presence of the benzylxy group at the chiral 3-position provides a key point for further functionalization, while the hydrochloride salt form generally enhances stability and solubility in aqueous media compared to its free base form.^[1]

This guide provides a comprehensive overview of the essential physical and chemical properties of **3-(Benzylxy)pyrrolidine** hydrochloride. It is designed to equip researchers with the technical data and methodological insights required for its effective use, characterization, and safe handling in a laboratory setting. The information is presented with a focus on both enantiomers, (R)- and (S)-**3-(Benzylxy)pyrrolidine** hydrochloride, which may exhibit distinct pharmacological and chemical behaviors.^[1]

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research.

3-(BenzylOxy)pyrrolidine hydrochloride is defined by its unique combination of a pyrrolidine ring, a benzyl ether linkage, and a hydrochloride salt.

Caption: Chemical structure of **3-(BenzylOxy)pyrrolidine** hydrochloride, with the chiral center marked (*).

Table 1: Compound Identification

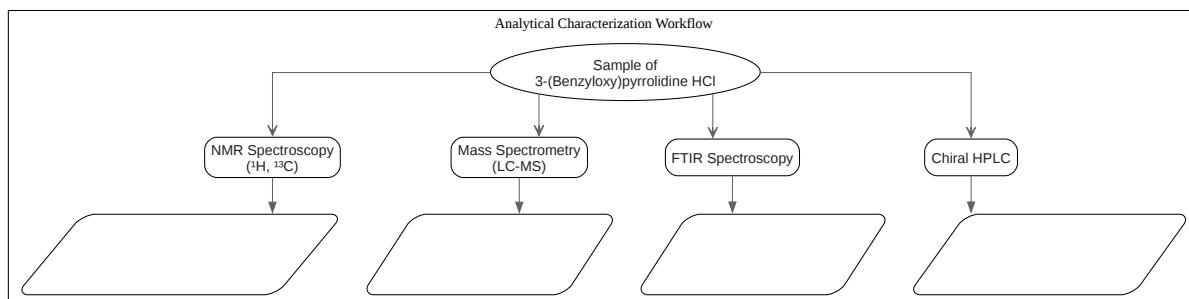
Identifier	(R)-Enantiomer	(S)-Enantiomer
IUPAC Name	(3R)-3-(BenzylOxy)pyrrolidine hydrochloride	(3S)-3-(BenzylOxy)pyrrolidine hydrochloride
Synonyms	(R)-3-BenzylOxy Pyrrolidine Hcl, (3R)-3-(phenylmethoxy)pyrrolidine hydrochloride[1][2][3]	(S)-3-BenzylOxy-pyrrolidine hcl, 3-(S)-O-Benzyl-pyrrolidinol hydrochloride[4][5]
CAS Number	927819-90-7[1][2][3]	931409-74-4[4][5]
Molecular Formula	C ₁₁ H ₁₆ ClNO[1][2][3]	C ₁₁ H ₁₆ ClNO[4][5]

| Molecular Weight | 213.71 g/mol [2][3][6] | 213.70 g/mol [4][5] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to purification and formulation.

Table 2: Summary of Physical Properties


Property	Value	Remarks and Citations
Appearance	White crystalline powder; Light yellow to brown solid.[2][3]	Color may vary depending on purity.
Melting Point	138-142 °C; 180-190 °C; >300 °C (decomposes).[2][6][7]	Significant variation exists in reported values, likely due to differences in enantiomeric purity, residual solvent, or measurement technique. High-temperature values may indicate decomposition.
Boiling Point	~304.7 °C at 760 mmHg.[2]	This value likely corresponds to the free base, as hydrochloride salts typically decompose at high temperatures rather than boil.
Solubility	Soluble in water, methanol, and ethanol.[2][7]	The hydrochloride salt form increases polarity and promotes solubility in polar solvents.[1]

| Storage | Store in a dry, well-ventilated place at room temperature.[2][3] | Keep container tightly sealed to prevent moisture absorption.[7] |

- Expert Insight on Melting Point Discrepancies: The wide range of reported melting points is a critical data point for any researcher. This variability can stem from several factors. The presence of even small amounts of the opposite enantiomer can depress the melting point of a chiral compound. Furthermore, different crystallization methods can trap varying amounts of solvent or result in different crystal polymorphs, each with a unique melting point. It is crucial to accompany any experimentally determined melting point with data on enantiomeric excess (e.e.) and a description of the crystallization solvent.

Analytical Characterization Workflows

Confirming the identity, purity, and structure of **3-(BenzylOxy)pyrrolidine** hydrochloride requires a multi-technique analytical approach. The following sections detail standardized protocols and the rationale behind them.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the comprehensive analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of the compound.

- Expertise & Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often ideal for hydrochloride salts. It effectively dissolves the sample, and importantly, the acidic amine proton (N-H) is typically observable as a broad singlet, which would be lost to deuterium exchange in D₂O. This proton provides direct evidence of the salt's formation.

- Experimental Protocol for NMR Analysis:
 - Sample Preparation: Accurately weigh 5-10 mg of **3-(BenzylOxy)pyrrolidine** hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
 - Instrument Setup: Use a standard 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.
 - ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Data Interpretation (Expected Signals):
 - ~7.3-7.4 ppm (multiplet, 5H): Protons of the phenyl ring on the benzyl group.
 - ~4.5 ppm (singlet or AB quartet, 2H): Methylene protons (-O-CH₂-Ph) of the benzyl group.
 - ~3.0-3.5 ppm (multiplet, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen.
 - ~2.0-2.3 ppm (multiplet, 2H): Protons on C4 of the pyrrolidine ring.
 - A broad singlet (1H, variable shift): The acidic N-H proton of the pyrrolidinium ion.
 - ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon environment, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

- Expertise & Rationale: For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets due to its speed and simplicity, requiring minimal sample preparation. The key diagnostic peak is the N-H stretching vibration of the secondary ammonium salt, which is characteristically broad and appears at a lower wavenumber than a free amine.[8]

- Experimental Protocol for FTIR-ATR Analysis:
 - Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.
 - Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.
 - Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
 - Data Interpretation (Expected Absorption Bands):
 - ~3030-3100 cm⁻¹: Aromatic C-H stretching.
 - ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine and benzyl methylene groups.
 - ~2400-2700 cm⁻¹ (broad): Characteristic N-H stretch of a secondary amine hydrochloride salt.[8]
 - ~1600 cm⁻¹: Aromatic C=C bending vibrations.
 - ~1050-1150 cm⁻¹ (strong): C-O ether stretching vibration.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

- Expertise & Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for this pre-charged molecule. In positive ion mode, the analysis will detect the cationic portion of the molecule, [C₁₁H₁₅NO + H]⁺, which has the same mass as the free base. The observed mass-to-charge ratio (m/z) will correspond to the molecular weight of the free base (177.24 g/mol).[9]
- Experimental Protocol for LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Analysis: Inject the solution into an LC-MS system equipped with an ESI source operating in positive ion mode.
- Data Interpretation (Expected Ions):
 - $[M+H]^+$ at $m/z \approx 178.12$: This corresponds to the protonated free base, **3-(benzyloxy)pyrrolidine**.[\[10\]](#)
 - Fragment Ions: Fragmentation of the parent ion can yield characteristic fragments, such as the tropylidium ion at m/z 91 from the benzyl group, which provides further structural confirmation.[\[11\]](#)

Safe Handling and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 3: Hazard and Safety Information

Category	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[3] [5]
Signal Word	Warning	[3] [5] [9]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3] [5] [9]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3] [5] [9]
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, lab coat.	[2]

| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizing agents. ||[\[2\]](#)[\[7\]](#) |

Conclusion

3-(BenzylOxy)pyrrolidine hydrochloride is a valuable chiral intermediate whose physical properties are critical to its application in research and development. Key characteristics include its crystalline nature, solubility in polar solvents, and a distinct set of spectral signatures. Researchers should be particularly mindful of the reported variability in its melting point and employ a robust, multi-technique approach for structural and purity verification. Adherence to the safety protocols outlined is essential for its responsible use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 927819-90-7: (R)-3-Benzylxy-Pyrrolidine Hydrochloride [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. (R)-3-Benzylxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. CAS 931409-74-4 | (S)-3-Benzylxy-pyrrolidine hydrochloride - Synblock [synblock.com]
- 6. 927819-90-7 [chemseeker.com]
- 7. (3S)-3-Benzylxy-pyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]
- 8. science.lpnu.ua [science.lpnu.ua]
- 9. 3-(BENZYLXY)PYRROLIDINE price,buy 3-(BENZYLXY)PYRROLIDINE - chemicalbook [m.chemicalbook.com]
- 10. PubChemLite - 3-(benzylxy)pyrrolidine (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 11. agilent.com [agilent.com]
- To cite this document: BenchChem. [Physical properties of 3-(Benzylxy)pyrrolidine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2980856#physical-properties-of-3-benzylxy-pyrrolidine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com